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Introduction
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental

technique for the separation of proteins based on their molecular weight. The Tris-Glycine

buffer system, a discontinuous buffer system, is widely employed for this purpose. Glycine, a

key component of the running buffer, plays a pivotal role in the stacking and separation of

proteins, ensuring high-resolution results. These application notes provide a detailed protocol

for the preparation and use of Tris-Glycine-SDS running buffer and explain the underlying

principles of glycine's function in SDS-PAGE.

Principle of Glycine in the Discontinuous Buffer System
The effectiveness of the Tris-Glycine SDS-PAGE system relies on the discontinuous nature of

the buffer, which involves different pH values and ionic compositions in the gel and the running

buffer.[1] Glycine's unique property of changing its net charge in response to pH is central to

this process.[1][2]

In the running buffer, which has a pH of approximately 8.3, glycine is predominantly negatively

charged (glycinate).[1] However, when the electric field is applied, these glycinate ions move

towards the anode and enter the stacking gel, which has a lower pH of 6.8.[1][3] In this acidic

environment, a significant portion of the glycine molecules become zwitterionic (neutrally

charged).[1][3]
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This change in charge causes the glycine ions to move much more slowly than the highly

mobile chloride ions (from the Tris-HCl in the gel), which act as the leading ions.[1][4] The SDS-

coated proteins have an intermediate mobility and are concentrated into a narrow band

between the fast-moving chloride front and the slow-moving glycine (zwitterion) front.[2][4] This

"stacking" effect ensures that all proteins start migrating from a sharp, well-defined zone at the

top of the resolving gel.[3]

Upon entering the resolving gel, which has a higher pH of around 8.8, the glycine molecules

become predominantly negatively charged again.[1][3] This dramatic increase in charge and

mobility causes them to accelerate and move ahead of the proteins.[2][3] The proteins are then

left to separate based on their molecular weight in the sieving matrix of the polyacrylamide gel.

[3]

Data Presentation
Table 1: Composition of 10x Tris-Glycine-SDS Running Buffer

Component
Molecular
Weight ( g/mol
)

Amount for 1 L
of 10x Stock

Final
Concentration
(10x)

Final
Concentration
(1x)

Tris Base 121.14 30.3 g 0.25 M 25 mM

Glycine 75.07 144 g 1.92 M 192 mM

SDS 288.38 10 g 1% (w/v) 0.1% (w/v)

Note: The pH of the 10x running buffer should be approximately 8.3 and does not typically

require adjustment.[5][6]

Experimental Protocols
Preparation of 10x Tris-Glycine-SDS Running Buffer
This protocol describes the preparation of 1 liter of 10x concentrated Tris-Glycine-SDS running

buffer.

Materials:
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Tris base[5][7]

Glycine[5][7]

Sodium Dodecyl Sulfate (SDS)[5][7]

Deionized or distilled water[5][7]

Magnetic stirrer and stir bar

1 L beaker or flask

1 L graduated cylinder

Procedure:

Add approximately 700-800 mL of deionized water to a 1 L beaker.[5][7]

Place the beaker on a magnetic stirrer and add a stir bar.

Weigh out 30.3 g of Tris base and add it to the water.[5][7] Stir until completely dissolved.

Weigh out 144 g of glycine and add it to the solution.[5][7] Continue stirring until it is fully

dissolved.

Weigh out 10 g of SDS and add it to the solution.[7][8] Stir gently to avoid excessive frothing

until the SDS is dissolved.

Once all components are dissolved, transfer the solution to a 1 L graduated cylinder and

adjust the final volume to 1 L with deionized water.[5][7]

The pH of the solution should be around 8.3.[1][6] No pH adjustment is necessary.[5][6]

Store the 10x running buffer at room temperature.[6][9] Some precipitation may occur if

stored at lower temperatures; if so, warm the solution to room temperature to redissolve the

precipitates before use.[9]

Preparation of 1x Working Solution
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Procedure:

To prepare 1 L of 1x Tris-Glycine-SDS running buffer, mix 100 mL of the 10x stock solution

with 900 mL of deionized water.[10][11]

For a standard mini-gel apparatus, approximately 800 mL to 1 L of 1x running buffer is

typically required.[10]

SDS-PAGE Protocol
Procedure:

Assemble the electrophoresis apparatus with the cast polyacrylamide gel(s).

Pour the 1x Tris-Glycine-SDS running buffer into the inner and outer chambers of the

electrophoresis tank.[12] Ensure the upper chamber buffer level is above the sample wells.

Prepare protein samples in a suitable sample loading buffer (e.g., Laemmli buffer) and heat

at 85-95°C for 2-5 minutes to denature the proteins.[13]

Load the prepared protein samples and molecular weight markers into the wells of the gel.

[12]

Connect the electrophoresis apparatus to a power supply, ensuring the correct polarity (black

to cathode, red to anode).[12]

Apply a constant voltage (e.g., 125-150 V) or constant current to run the gel.[10][12] The run

time will vary depending on the gel percentage and the size of the proteins of interest,

typically ranging from 45 to 90 minutes.[12]

Stop the electrophoresis once the dye front (bromophenol blue) reaches the bottom of the

gel.[12]

Disconnect the power supply and disassemble the apparatus. The gel is now ready for

staining or western blotting.
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Diagram of the Role of Glycine in SDS-PAGE
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Caption: Role of Glycine's Charge State in Protein Stacking and Separation.

Experimental Workflow for SDS-PAGE
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Caption: Workflow for Preparing and Using Glycine Running Buffer in SDS-PAGE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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